trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Medicinal Chemistry Chiral Synthesis Stereochemistry

Sourcing chiral pyrrolidine building blocks with unreliable stereochemistry delays medchem projects. This trans-(3R,4R)-Boc-cyano-hydroxypyrrolidine solves that: - Defined (3R,4R) stereochemistry essential for USP30 inhibitor programs (IP-protected space). - Three orthogonal handles (Boc-amine, nitrile, hydroxyl) enable rapid SAR diversification from a single scaffold. - >98% diastereomeric purity eliminates costly chiral separation steps during scale-up.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 215922-85-3
Cat. No. B1517372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1-Boc-3-cyano-4-hydroxypyrrolidine
CAS215922-85-3
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)C#N
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyIEGAWSYJCQMVBM-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1-Boc-3-cyano-4-hydroxypyrrolidine Overview


trans-1-Boc-3-cyano-4-hydroxypyrrolidine (CAS 215922-85-3) is a chiral, heterocyclic building block featuring a pyrrolidine ring with a trans relationship between the 3-cyano and 4-hydroxyl substituents . Its structure is defined by the IUPAC name tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate, with a molecular formula of C10H16N2O3 and a monoisotopic mass of 212.116092 Da . This specific trans-(3R,4R) stereochemistry is the defining characteristic that distinguishes it from its cis-diastereomer and non-hydroxylated analogs, making it a specialized tool for medicinal chemistry programs where three-dimensional molecular shape is critical for target engagement .

Stereochemistry Defined trans-(3R,4R) configuration for target engagement studies
Functional handles Boc, nitrile, and hydroxyl groups for multi-directional derivatization
Application USP30 inhibitor research and chiral library synthesis

trans-1-Boc-3-cyano-4-hydroxypyrrolidine: Why Stereochemistry Matters


The trans-1-Boc-3-cyano-4-hydroxypyrrolidine compound cannot be generically substituted because its unique (3R,4R) stereochemistry directly influences its physical and chemical properties. The trans configuration alters the compound's 3D shape, impacting molecular recognition in biological systems and its reactivity in subsequent synthetic steps. Replacing it with the cis-diastereomer (3R,4S) or other analogs like (R)-1-Boc-3-cyanopyrrolidine, which lacks the hydroxyl group, would result in a molecule with a fundamentally different spatial arrangement . This difference is critical in applications such as the development of USP30 inhibitors, where specific stereochemical requirements are essential for target binding and efficacy, as detailed in patent literature .

Property
Risk
trans-(3R,4R) configuration
Cis-(3R,4S) diastereomer alters 3D shape and target recognition
Hydroxyl group present
Non-hydroxylated analogs lack key hydrogen-bonding and derivatization site
USP30 inhibitor scaffold
Other cyanopyrrolidines are linked to DPP-4, not USP30; patent context may differ

trans-1-Boc-3-cyano-4-hydroxypyrrolidine: Key Differentiators vs. Analogs


Superior Diastereomeric Purity

The target compound is characterized by its defined trans-(3R,4R) stereochemistry, which is in contrast to the cis-(3R,4S) diastereomer . When synthesized from enantiomerically pure precursors, the compound can be obtained with a diastereomeric purity of >98%, compared to typical purities of 95-97% for unspecified stereochemistry or racemic mixtures . This high diastereomeric excess is a critical quality attribute for structure-activity relationship (SAR) studies and downstream synthesis of enantiopure drug candidates .

Diastereomeric Purity
Head-to-head
>98% de (target) vs 95–97% for racemates
Reduces stereoisomer interference in SAR studies
Vendor specification; verify lot-specific COA
Medicinal Chemistry Chiral Synthesis Stereochemistry

Enhanced Functional Group Density

trans-1-Boc-3-cyano-4-hydroxypyrrolidine presents a unique combination of three orthogonal functional groups (Boc-protected amine, cyano, and hydroxyl) within a low molecular weight scaffold of 212.25 g/mol . This provides a higher density of modifiable functional groups compared to simpler analogs. For instance, (R)-1-Boc-3-cyanopyrrolidine (CAS 132945-76-7) has a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol, lacking the reactive hydroxyl group for further derivatization .

Functional Group Density
Head-to-head
3 modifiable groups (Boc, CN, OH) on 212.25 g/mol scaffold
50% more handles vs. non-hydroxylated analog for library diversification
Based on structural comparison; experimental verification recommended
Synthetic Chemistry Building Blocks Heterocyclic Chemistry

Key Intermediate for USP30 Inhibitors

The trans-1-Boc-3-cyano-4-hydroxypyrrolidine scaffold is specifically claimed as a key structural component in the development of USP30 inhibitors, as detailed in patent US-20180086708-A1 . This specific application validates the compound's utility in a therapeutically relevant area (e.g., mitophagy, neurodegeneration, and oncology). In contrast, while other cyanopyrrolidines like (S)-1-Boc-2-cyanopyrrolidine (CAS 228244-04-0) are known as DPP-4 inhibitor intermediates , the target compound's specific substitution pattern is linked to a distinct and emerging target class.

USP30 Inhibitor Scaffold
Class-level
Claimed as substructure in patent US-20180086708-A1 for USP30 inhibition
Supports ubiquitin-proteasome pathway research context
Patent-based evidence; target-specific validation needed
Medicinal Chemistry Enzyme Inhibition Ubiquitin-Proteasome System

trans-1-Boc-3-cyano-4-hydroxypyrrolidine Applications


Stereoselective Synthesis of CNS and Metabolic Drug Candidates

This compound is ideally suited for medicinal chemistry programs that require a chiral pyrrolidine core. The defined (3R,4R) stereochemistry is essential for building molecules that must fit a specific 3D pocket in a biological target. It is particularly relevant for developing novel inhibitors of USP30, an emerging target in Parkinson's disease and cancer, as supported by patent literature . Its use can ensure the desired stereochemical outcome in the final drug candidate, which is critical for both activity and intellectual property.

Multi-Point Derivatization for Diverse Libraries

Researchers aiming to rapidly explore chemical space should procure this compound due to its three orthogonal functional groups. The Boc-protected amine, the nitrile, and the hydroxyl group can all be modified independently, allowing for the efficient generation of a diverse array of analogs from a single starting material . This is in contrast to simpler building blocks that offer fewer handles for diversification, thereby limiting the speed and breadth of SAR exploration.

Scale-Up of Enantiopure Intermediates

For projects transitioning from discovery to scale-up, the availability of trans-1-Boc-3-cyano-4-hydroxypyrrolidine with high diastereomeric purity (>98%) is critical . This reduces the need for costly and time-consuming chiral separations later in the synthetic route. Procuring material that meets this specification from the outset streamlines the development process, minimizes waste, and provides greater confidence in the reproducibility of the scaled-up process, making it a more efficient choice for CROs and pharmaceutical companies.

Application
Selection Property
Validation Focus
Stereoselective synthesis of drug candidates
Defined trans-(3R,4R) configuration
Stereochemical outcome in target binding assays
Diversified library synthesis
Three orthogonal functional handles
Independent derivatization and SAR exploration
Scale-up of enantiopure intermediates
High diastereomeric purity profile
Minimizing chiral impurity interference and downstream purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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